Cas no 85943-26-6 (5-tert-butyl-2-methoxybenzaldehyde)

5-tert-butyl-2-methoxybenzaldehyde structure
85943-26-6 structure
Product Name:5-tert-butyl-2-methoxybenzaldehyde
Número CAS:85943-26-6
MF:C12H16O2
Megavatios:192.254243850708
MDL:MFCD06246086
CID:662892
PubChem ID:6490877
Update Time:2024-10-26

5-tert-butyl-2-methoxybenzaldehyde Propiedades químicas y físicas

Nombre e identificación

    • Benzaldehyde, 5-(1,1-dimethylethyl)-2-methoxy-
    • 5-(TERT-BUTYL)-2-METHOXYBENZALDEHYDE
    • 5-(tert-Butyl)-2-methoxybenzenecarbaldehyde
    • 5-tert-butyl-2-methoxybenzaldehyde
    • NULL
    • 2-MeO-5-t-BuC6H3CHO
    • 2-methoxy-5-t-butylbenzaldehyde
    • 5-t-butyl-2-methoxybenzaldehyde
    • 5-tert-Butyl-2-methoxy-benzaldehyde
    • 5-(1,1-Dimethylethyl)-2-methoxybenzaldehyde (ACI)
    • 4-(tert-Butyl)-2-formylanisole
    • CS-0105465
    • AKOS000303268
    • 5-(tert-Butyl)-o-anisaldehyde
    • DTXSID70424613
    • J-516409
    • SY229140
    • 5-(1,1-Dimethylethyl)-2-methoxybenzaldehyde;
    • MFCD06246086
    • 85943-26-6
    • CA-0854
    • SCHEMBL4186655
    • DB-056889
    • MDL: MFCD06246086
    • Renchi: 1S/C12H16O2/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-8H,1-4H3
    • Clave inchi: OBYAZZBWVOYPRX-UHFFFAOYSA-N
    • Sonrisas: O=CC1C(OC)=CC=C(C(C)(C)C)C=1

Atributos calculados

  • Calidad precisa: 192.11500
  • Masa isotópica única: 192.115029749g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 3
  • Complejidad: 193
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3
  • Superficie del Polo topológico: 26.3Ų

Propiedades experimentales

  • PSA: 26.30000
  • Logp: 2.80520

5-tert-butyl-2-methoxybenzaldehyde Información de Seguridad

  • Señalización de mercancías peligrosas: Xi
  • Nivel de peligro:IRRITANT

5-tert-butyl-2-methoxybenzaldehyde Datos Aduaneros

  • Código HS:2912499000
  • Datos Aduaneros:

    中国海关编码:

    2912499000

    概述:

    2912499000. 其他醛醚、醛酚及含其他含氧基的醛. 增值税率:17.0%. 退税率:9.0%. 监管条件:无. 最惠国关税:5.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 四聚甲醛报明外观

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

5-tert-butyl-2-methoxybenzaldehyde PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
B702608-250mg
5-tert-Butyl-2-methoxybenzaldehyde
85943-26-6
250mg
$ 81.00 2023-09-08
TRC
B702608-500mg
5-tert-Butyl-2-methoxybenzaldehyde
85943-26-6
500mg
$ 121.00 2023-09-08
TRC
B702608-1g
5-tert-Butyl-2-methoxybenzaldehyde
85943-26-6
1g
$ 167.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
015751-500mg
5-(tert-Butyl)-2-methoxybenzenecarbaldehyde
85943-26-6
500mg
2941CNY 2021-05-07
Apollo Scientific
OR15246-1g
5-(tert-Butyl)-2-methoxybenzaldehyde
85943-26-6 98%
1g
£63.00 2025-02-19
Apollo Scientific
OR15246-5g
5-(tert-Butyl)-2-methoxybenzaldehyde
85943-26-6 98%
5g
£320.00 2023-01-19
eNovation Chemicals LLC
Y0994577-10g
5-(tert-Butyl)-2-methoxybenzaldehyde
85943-26-6 95%
10g
$555 2024-08-02
eNovation Chemicals LLC
D956891-5g
Benzaldehyde, 5-(1,1-dimethylethyl)-2-methoxy-
85943-26-6 95%
5g
$60 2024-06-07
eNovation Chemicals LLC
D956891-10g
Benzaldehyde, 5-(1,1-dimethylethyl)-2-methoxy-
85943-26-6 95%
10g
$70 2024-06-07
abcr
AB236733-1 g
5-(tert-Butyl)-2-methoxybenzenecarbaldehyde; 95%
85943-26-6
1g
€111.20 2023-04-27

5-tert-butyl-2-methoxybenzaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, rt
Referencia
Mechanistic Aspects of the Copolymerization of CO2 with Epoxides Using a Thermally Stable Single-Site Cobalt(III) Catalyst
Ren, Wei-Min; et al, Journal of the American Chemical Society, 2009, 131(32), 11509-11518

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  rt; 8 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Referencia
Postpolymerization Functionalization of Copolymers Produced from Carbon Dioxide and 2-Vinyloxirane: Amphiphilic/Water-Soluble CO2-Based Polycarbonates
Darensbourg, Donald J.; et al, Macromolecules (Washington, 2014, 47(12), 3806-3813

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Water
2.1 Reagents: Phosphorus oxychloride ;  0 °C; 35 °C
2.2 Solvents: 1,2-Dichloroethane ;  35 °C; 6 d, 35 °C
2.3 Reagents: Sodium acetate Solvents: Water ;  0 °C
Referencia
Distyrylbenzene-based segmented conjugated polymers: Synthesis, thin film morphology and chemosensing of hydrophobic and hydrophilic nitroaromatics in aqueous media
Almassio, Marcela F.; et al, Polymer, 2017, 113, 167-179

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
2.2 2 h, rt
2.3 Solvents: Water ;  0 °C
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -50 °C; -50 °C → -78 °C
3.2 -78 °C; 1 h, -78 °C; -78 °C → rt; 12 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Control of the Reversibility of Excited-State Intramolecular Proton Transfer (ESIPT) Reaction: Host-Polarity Tuning White Organic Light Emitting Diode on a New Thiazolo[5,4-d]thiazole ESIPT System
Zhang, Zhiyun; et al, Chemistry of Materials, 2016, 28(23), 8815-8824

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, rt
Referencia
Asymmetric Pentafulvene Carbometalation-Access to Enantiopure Titanocene Dichlorides of Biological Relevance
Cini, Melchior; et al, Angewandte Chemie, 2015, 54(47), 14179-14182

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  rt
Referencia
Unsymmetric salen ligands bearing a Lewis base: intramolecularly cooperative catalysis for cyanosilylation of aldehydes
Wen, Ye-Qian; et al, Organic & Biomolecular Chemistry, 2011, 9(18), 6323-6330

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -50 °C; -50 °C → -78 °C
1.2 -78 °C; 1 h, -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Control of the Reversibility of Excited-State Intramolecular Proton Transfer (ESIPT) Reaction: Host-Polarity Tuning White Organic Light Emitting Diode on a New Thiazolo[5,4-d]thiazole ESIPT System
Zhang, Zhiyun; et al, Chemistry of Materials, 2016, 28(23), 8815-8824

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Trifluoroacetic acid
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Mono- and diformylation of 4-substituted phenols. A new application of the Duff reaction
Lindoy, Leonard F.; et al, Synthesis, 1998, (7), 1029-1032

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
An improved synthesis of 1,3-bis(5-tert-butyl-2-substituted phenyl)propanes
Yamato, Takehiko; et al, Organic Preparations and Procedures International, 1987, 19(1), 39-44

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 35 °C
1.2 Solvents: 1,2-Dichloroethane ;  35 °C; 6 d, 35 °C
1.3 Reagents: Sodium acetate Solvents: Water ;  0 °C
Referencia
Distyrylbenzene-based segmented conjugated polymers: Synthesis, thin film morphology and chemosensing of hydrophobic and hydrophilic nitroaromatics in aqueous media
Almassio, Marcela F.; et al, Polymer, 2017, 113, 167-179

Métodos de producción 11

Condiciones de reacción
Referencia
Artificial transaminases linking pyridoxamine to binding cavities: controlling the geometry
Breslow, Ronald; et al, Journal of the American Chemical Society, 1990, 112(13), 5212-19

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Bromine Catalysts: Iron Solvents: Carbon tetrachloride
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether
2.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
An improved synthesis of 1,3-bis(5-tert-butyl-2-substituted phenyl)propanes
Yamato, Takehiko; et al, Organic Preparations and Procedures International, 1987, 19(1), 39-44

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
1.2 2 h, rt
1.3 Solvents: Water ;  0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -50 °C; -50 °C → -78 °C
2.2 -78 °C; 1 h, -78 °C; -78 °C → rt; 12 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Control of the Reversibility of Excited-State Intramolecular Proton Transfer (ESIPT) Reaction: Host-Polarity Tuning White Organic Light Emitting Diode on a New Thiazolo[5,4-d]thiazole ESIPT System
Zhang, Zhiyun; et al, Chemistry of Materials, 2016, 28(23), 8815-8824

5-tert-butyl-2-methoxybenzaldehyde Raw materials

5-tert-butyl-2-methoxybenzaldehyde Preparation Products

5-tert-butyl-2-methoxybenzaldehyde Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:85943-26-6)5-tert-butyl-2-methoxybenzaldehyde
Número de pedido:A841498
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 06:53
Precio ($):279.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:85943-26-6)5-tert-butyl-2-methoxybenzaldehyde
A841498
Pureza:99%
Cantidad:25g
Precio ($):279.0